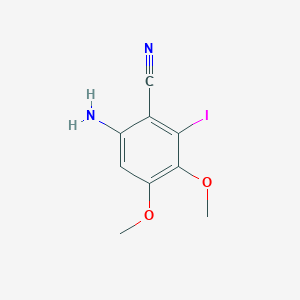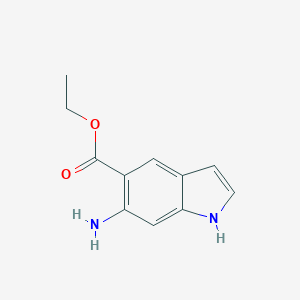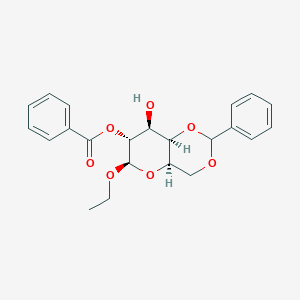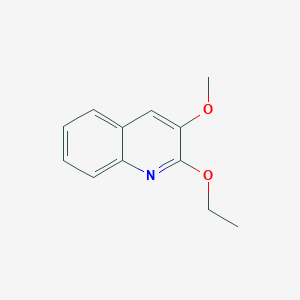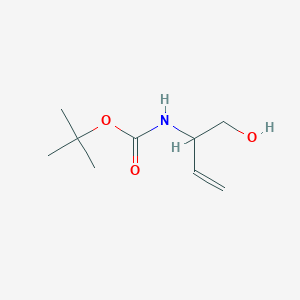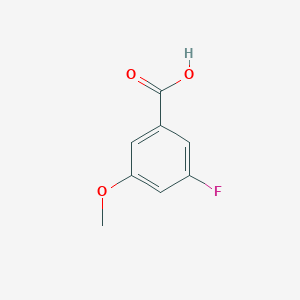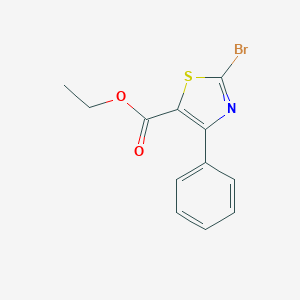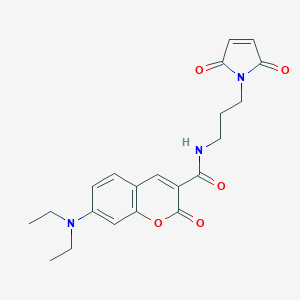
7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C
概要
説明
7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C is a thiol-reactive fluorescent probe widely used in biochemical research. This compound is known for its high fluorescence efficiency and is often utilized in protein labeling and other fluorescence-based assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C typically involves the reaction of 7-diethylaminocoumarin with N-(3-maleimidopropyl)carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity required for biochemical applications .
化学反応の分析
Types of Reactions
7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C primarily undergoes substitution reactions due to the presence of the maleimide group, which is highly reactive towards thiol groups. This makes it an excellent candidate for labeling cysteine residues in proteins .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, bases like triethylamine.
Conditions: Organic solvents (e.g., dichloromethane, chloroform), room temperature to slightly elevated temperatures.
Major Products
The major product of these reactions is a thiol-labeled coumarin derivative, which retains the fluorescent properties of the parent compound .
科学的研究の応用
7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in protein labeling to study protein-protein interactions and enzyme activities.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
作用機序
The compound exerts its effects through the formation of a covalent bond between the maleimide group and thiol groups in target molecules. This covalent attachment results in a stable, fluorescently labeled product that can be detected and quantified using fluorescence spectroscopy .
類似化合物との比較
Similar Compounds
- 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin
- 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
- 7-Diethylamino-3-(4-iodoacetamidophenyl)-4-methylcoumarin
Uniqueness
Compared to similar compounds, 7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C offers a unique combination of high fluorescence efficiency and specific reactivity towards thiol groups, making it particularly useful for protein labeling applications .
特性
IUPAC Name |
7-(diethylamino)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-3-23(4-2)15-7-6-14-12-16(21(28)29-17(14)13-15)20(27)22-10-5-11-24-18(25)8-9-19(24)26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIKYNYJRZPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160291-54-3 | |
| Record name | 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
![2-[4-(2-Hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B70950.png)
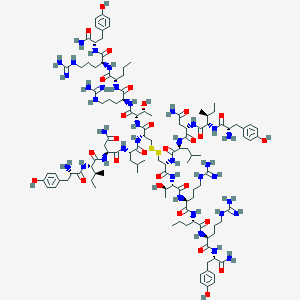
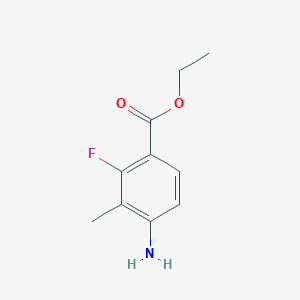
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
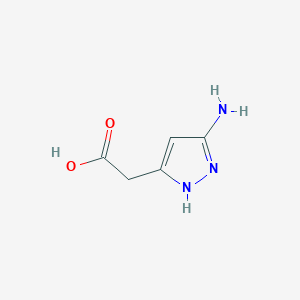
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
